![molecular formula C7H13NO2 B024843 Piperidin-2-ylacetic acid CAS No. 19832-04-3](/img/structure/B24843.png)
Piperidin-2-ylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of piperidin-2-ylacetic acid derivatives involves several key techniques, including infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) for structural confirmation. X-ray diffraction is used to detect the single crystal of the compound, while density functional theory (DFT) calculation compares the optimal molecular structure with the X-ray diffraction value (Ban et al., 2023).
Molecular Structure Analysis
The molecular structure of piperidin-2-ylacetic acid and its derivatives has been extensively studied using various analytical techniques. Ab initio (RHF) and density functional theory calculations provide insights into the energetic, electronic, and structural properties of 2-piperidinic acid, revealing the stabilization of the zwitterionic structure by water molecules (Cuervo et al., 2002).
Chemical Reactions and Properties
Piperidin-2-ylacetic acid undergoes various chemical reactions, including enantioselective [4 + 2] cycloaddition, yielding sulfamate-fused 2,6-disubstituted piperidin-4-ones with high diastereo- and enantioselectivity (Liu et al., 2013). These reactions demonstrate the compound's versatility in synthesizing complex molecular structures.
Physical Properties Analysis
The crystal and molecular structure of complexes involving piperidin-2-ylacetic acid, such as its complex with perchloric acid, provides detailed information on the physical properties, including crystallography and hydrogen bonding patterns (Dega‐Szafran et al., 2004).
Chemical Properties Analysis
Investigations into the chemical properties of piperidin-2-ylacetic acid derivatives highlight their potential as corrosion inhibitors in sodium chloride media, demonstrating the compound's utility beyond pharmaceutical applications (Amar et al., 2006). The studies on these derivatives help understand their interaction with metal surfaces and their efficiency in corrosion inhibition.
Scientific Research Applications
Neuroscience and Memory : 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine enhances long-term potentiation in the hippocampus of rats, suggesting its role in memory formation (Stäubli et al., 1994).
Pharmacology : Piperidine derivatives are found to have antitussive effects in mammals (Haus, 1998) and can be used in synthesizing pharmaceutical building blocks, including unnatural amino acids (Lennox et al., 2018).
Corrosion Inhibition : Piperidin-1-yl-phosphonic acid significantly reduces iron corrosion in various solutions, acting as a corrosion inhibitor (Amar et al., 2003), (Laamari et al., 2016), (Amar et al., 2006).
Antibacterial Activity : Some piperidine derivatives show broad-spectrum antibacterial activities, particularly against enterococci (He et al., 2003).
Antimicrobial Effects : (2Z)-4,6-Diphenyl-N-(2-(piperidin-1-yl)ethyl)-2H-1,3-thiazin-2-imino hydrochloride shows moderate antimicrobial activity (Ovonramwen et al., 2019).
Chemistry and Synthesis : Piperidin-2-ylacetic acid derivatives aid in synthesizing derived penicillins, such as piperacillin analogues (Hardy et al., 1984), and in the stereoselective synthesis of substituted piperidines and other systems (Ischay et al., 2013).
Anti-Inflammatory and Antiplatelet Effects : Novel benzimidazole piperidine derivatives are effective in treating inflammation (Burayk et al., 2022), and derivatives of piperlongumine show antiplatelet activities (Park et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-piperidin-2-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNLNZMJMCUWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390377 | |
Record name | piperidin-2-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-2-ylacetic acid | |
CAS RN |
19832-04-3 | |
Record name | piperidin-2-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Piperidineacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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